Hydroxysulochrin

Descripción

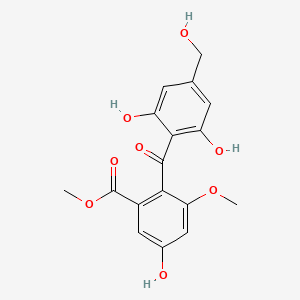

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-[2,6-dihydroxy-4-(hydroxymethyl)benzoyl]-5-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O8/c1-24-13-6-9(19)5-10(17(23)25-2)14(13)16(22)15-11(20)3-8(7-18)4-12(15)21/h3-6,18-21H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRCOMOWYVKWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)C2=C(C=C(C=C2O)CO)O)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hydroxysulochrin: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysulochrin is a naturally occurring benzophenone derivative that has been isolated from the fungus Aureobasidium sp.[1] As a secondary metabolite, it has garnered interest for its specific biological activity as a plant growth regulator. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental workflows and a discussion of its potential mechanism of action within relevant signaling pathways are also presented.

Chemical Structure and Identification

This compound is characterized by a diaryl ketone core, with one phenyl ring being a derivative of 3,5-dihydroxy-4-(hydroxymethyl)benzoic acid and the other being a derivative of 5-hydroxy-3-methoxybenzoic acid methyl ester.

-

Chemical Name: 2-[2,6-dihydroxy-4-(hydroxymethyl)benzoyl]-5-hydroxy-3-methoxy-benzoic acid, methyl ester[2]

-

Molecular Formula: C₁₇H₁₆O₈[2]

-

CAS Number: 581068-64-6[2]

-

SMILES: COC1=C(C(=O)C2=C(O)C=C(CO)C=C2O)C(=CC(=C1)O)C(=O)OC[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 348.30 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, and Methanol | [2] |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

While the full experimental details from the primary literature (Shimada et al., 2003) are not publicly available, a generalized workflow for the isolation and characterization of a fungal metabolite like this compound is presented below. This serves as a representative protocol for researchers aiming to isolate similar compounds.

Biological Activity and Signaling Pathways

This compound has been identified as a plant growth regulator with a specific inhibitory effect on tea (Camellia sinensis) pollen tube growth. At a concentration of 100 mg/L, it was found to inhibit pollen tube growth by 41%.[1] Interestingly, it showed no inhibitory effect on the growth of lettuce (Lactuca sativa) seedlings, suggesting a targeted biological activity.[1]

The precise molecular target of this compound in pollen tubes has not yet been elucidated. However, its activity as a pollen tube growth inhibitor suggests that it may interfere with one or more of the key signaling pathways that regulate this process. Pollen tube elongation is a complex process governed by a network of signaling molecules, including calcium ions (Ca²⁺), reactive oxygen species (ROS), and small GTPases of the ROP (Rho-related GTPases from plants) family.

The diagram below illustrates a simplified model of the ROP GTPase signaling pathway, a central regulator of polarized cell growth in pollen tubes. This compound may potentially act by disrupting one of the components of this pathway, leading to the observed inhibition of pollen tube elongation.

Conclusion

This compound is a fungal metabolite with a well-defined chemical structure and specific activity as a tea pollen tube growth inhibitor. While detailed spectroscopic data and experimental protocols from its initial discovery are not widely available, its known properties make it an interesting subject for further research in plant biology and as a potential lead for the development of novel agrochemicals. Future studies should focus on elucidating its precise mechanism of action and identifying its molecular target within the signaling pathways that govern pollen tube growth.

References

Hydroxysulochrin: A Fungal Metabolite with Potent Plant Growth Inhibitory Activity

An in-depth guide on the discovery, natural sources, and biological activity of hydroxysulochrin, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Characterization

This compound was first discovered and isolated from the culture filtrate of the fungus Aureobasidium sp. by a team of Japanese scientists and reported in 2003.[1][2] The structure of this novel plant growth regulator was elucidated using spectroscopic methods. Alongside this compound, the known compound sulochrin was also isolated from the same fungal culture.

Initial biological activity screenings revealed that this compound exhibits significant inhibitory effects on the growth of tea pollen tubes.[1][2] This finding has positioned this compound as a molecule of interest for further investigation into its potential applications as a plant growth regulator.

Natural Sources and Biosynthesis

To date, the primary and only confirmed natural source of this compound is the fungus Aureobasidium sp.[1][2] While the full biosynthetic pathway of this compound in Aureobasidium sp. has not been explicitly detailed in published literature, the presence of polyketide synthase (PKS) gene clusters in the genome of Aureobasidium pullulans strongly suggests that this compound is a polyketide.[3][4][5] Polyketides are a large and diverse class of secondary metabolites produced by bacteria, fungi, and plants, and are synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA or their derivatives. The biosynthesis of the related compound, sulochrin, in Aspergillus terreus has been shown to proceed through the acetate-malonate pathway, further supporting a polyketide origin for this compound.

Table 1: Natural Sources of this compound

| Producing Organism | Compound(s) Isolated | Reference(s) |

| Aureobasidium sp. | This compound, Sulochrin | [1][2] |

Quantitative yield data for this compound from Aureobasidium sp. is not currently available in published literature.

Experimental Protocols

While the seminal paper by Shimada et al. (2003) does not provide exhaustive, step-by-step protocols, it outlines the general methodology for the isolation and characterization of this compound.

Isolation and Purification

A general workflow for the isolation and purification of this compound from a fungal culture can be inferred as follows:

-

Fungal Culture: Aureobasidium sp. is cultured in a suitable liquid medium, such as a malt extract medium, to allow for the production of secondary metabolites.

-

Extraction: The culture broth is filtered to separate the mycelium from the culture filtrate. The filtrate, containing the secreted metabolites, is then subjected to solvent extraction (e.g., with ethyl acetate) to partition the organic compounds.

-

Purification: The crude extract is purified using various chromatographic techniques. This may involve column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to isolate the pure compounds.

-

Structure Elucidation: The chemical structure of the isolated this compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Spectroscopic Characterization

The structure of this compound was established through the analysis of its spectroscopic data. While the full raw data is not publicly available, the key techniques employed were:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its inhibition of tea pollen tube growth.[1][2] At a concentration of 100 mg/L, this compound was found to inhibit tea pollen tube growth by 41%. The exact molecular mechanism by which this compound exerts this inhibitory effect is not yet fully understood. However, it is likely that it interferes with one or more of the critical signaling pathways that regulate pollen tube elongation.

Pollen tube growth is a highly complex process controlled by a network of signaling molecules, including calcium ions, reactive oxygen species (ROS), and small GTPases. These signaling pathways regulate the dynamic organization of the actin cytoskeleton and the targeted delivery of vesicles containing cell wall precursors to the growing tip. It is plausible that this compound disrupts one or more of these interconnected signaling cascades, leading to the observed inhibition of pollen tube elongation.

Further research is required to elucidate the precise molecular target(s) of this compound and the specific signaling pathways it modulates to inhibit pollen tube growth.

Future Perspectives

This compound represents a promising lead compound for the development of novel plant growth regulators. Future research efforts should focus on several key areas:

-

Optimization of Production: Development of high-yielding fermentation and purification protocols for this compound from Aureobasidium sp. or through heterologous expression in a suitable host.

-

Elucidation of Biosynthetic Pathway: Identification and characterization of the gene cluster responsible for this compound biosynthesis in Aureobasidium sp. This would open up possibilities for biosynthetic engineering to produce novel analogs with improved activity.

-

Mechanism of Action Studies: Detailed investigation into the molecular mechanism by which this compound inhibits pollen tube growth. This could involve identifying its protein target(s) and characterizing its effects on key signaling pathways.

-

Structure-Activity Relationship Studies: Synthesis and biological evaluation of this compound analogs to understand the structural features required for its plant growth inhibitory activity.

A comprehensive understanding of these aspects will be crucial for unlocking the full potential of this compound in agricultural and biotechnological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a tea pollen growth inhibitor from the fungus Aureobasidium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome sequencing of four Aureobasidium pullulans varieties: biotechnological potential, stress tolerance, and description of new species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Enigmatic Path to Hydroxysulochrin: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysulochrin, a polyketide metabolite, has garnered interest within the scientific community. While its direct biosynthetic pathway remains to be fully elucidated, compelling evidence points to its origin as a hydroxylated derivative of the more extensively studied compound, sulochrin. This technical guide consolidates the current understanding of the sulochrin biosynthetic pathway, providing a foundational framework for uncovering the final enzymatic step leading to this compound. This document details the key enzymes, proposed intermediates, and relevant experimental methodologies, offering a comprehensive resource for researchers navigating the complexities of fungal secondary metabolism.

The Sulochrin Biosynthetic Pathway: A Polyketide Assembly Line

Sulochrin is recognized as a secondary metabolite produced by various fungal species, including Aspergillus terreus and Penicillium frequentans. Its biosynthesis is a classic example of a polyketide pathway, initiated by a Type I iterative polyketide synthase (PKS). The geodin biosynthetic gene cluster from Aspergillus terreus provides a well-studied model for understanding sulochrin formation, as sulochrin is a key intermediate in this pathway.

The biosynthesis commences with the iterative condensation of acetyl-CoA and malonyl-CoA units by a non-reducing polyketide synthase (NR-PKS), GedC. This enzymatic assembly line meticulously constructs the polyketide backbone. The atrochrysone carboxyl ACP thioesterase, GedB, is then responsible for releasing the atrochrysone carboxylic acid from the PKS. Subsequent enzymatic modifications, including decarboxylation and oxidation, lead to the formation of emodin. Emodin undergoes further transformations, including methylation catalyzed by an O-methyltransferase (likely GedA) to yield questin. The ring cleavage of questin, mediated by the questin oxidase GedK, results in the formation of desmethylsulochrin. A final methylation step, presumably carried out by the methyltransferase GedG, produces sulochrin.

The Crucial Hydroxylation Step: Unmasking the Path to this compound

The conversion of sulochrin to this compound involves a critical hydroxylation reaction. While the specific enzyme responsible for this transformation has not yet been definitively characterized, it is hypothesized to be a cytochrome P450 monooxygenase. These enzymes are well-known for their role in the hydroxylation of aromatic compounds in fungi. The proposed final step in the biosynthesis of this compound is the enzymatic hydroxylation of the sulochrin molecule.

dot

Caption: Proposed Biosynthesis Pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and in vivo metabolite concentrations, for the biosynthesis of this compound. However, studies on related fungal polyketides provide a basis for the types of quantitative analyses that would be valuable.

| Parameter | Analyte | Method | Reported Value/Range | Reference Organism |

| Production Titer | Sulochrin | HPLC | mg/g of fungal biomass | Aspergillus terreus |

| Enzyme Activity | Sulochrin Oxidase | Spectrophotometry | Vmax, Km | Penicillium frequentans |

| Gene Expression | PKS genes | qRT-PCR | Relative fold change | Aspergillus species |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.

Identification of the Sulochrin Biosynthetic Gene Cluster in Aureobasidium sp.

Objective: To identify the gene cluster responsible for sulochrin and, by extension, this compound production in the source organism.

Methodology:

-

Genome Sequencing: Perform whole-genome sequencing of the this compound-producing Aureobasidium sp. strain using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.

-

Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite biosynthetic gene clusters (BGCs) within the genome.

-

Homology Search: Perform BLAST searches against the predicted BGCs using known PKS genes from the geodin cluster of Aspergillus terreus (e.g., gedC) to identify the putative sulochrin BGC.

dot

Caption: Workflow for Identifying the Sulochrin Gene Cluster.

Functional Characterization of the Putative Hydroxylase

Objective: To confirm the function of the candidate hydroxylase gene in converting sulochrin to this compound.

Methodology:

-

Gene Knockout: Generate a targeted gene deletion mutant of the putative hydroxylase gene in Aureobasidium sp. using CRISPR-Cas9 or homologous recombination.

-

Metabolite Analysis: Culture the wild-type and mutant strains under conditions conducive to this compound production. Extract the secondary metabolites and analyze the profiles using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A lack of this compound production in the mutant would confirm the gene's role.

-

Heterologous Expression: Clone the candidate hydroxylase gene into a suitable expression vector and transform it into a heterologous host, such as Saccharomyces cerevisiae or Aspergillus nidulans, that does not natively produce sulochrin or this compound.

-

In vivo Conversion: Supplement the culture of the recombinant host with sulochrin and analyze the culture broth for the production of this compound using HPLC-MS.

dot

Caption: Experimental Workflow for Hydroxylase Characterization.

Biochemical Assay for Hydroxylase Activity

Objective: To determine the kinetic parameters of the identified hydroxylase.

Methodology:

-

Protein Expression and Purification: Express the hydroxylase enzyme with a purification tag (e.g., His-tag) in a suitable system (e.g., E. coli or yeast) and purify it using affinity chromatography.

-

Enzyme Assay: Set up reaction mixtures containing the purified enzyme, sulochrin as the substrate, a suitable buffer, and necessary cofactors (e.g., NADPH and a cytochrome P450 reductase if it is a P450 enzyme).

-

Product Quantification: Incubate the reactions at an optimal temperature and stop them at various time points. Quantify the formation of this compound using a calibrated HPLC method.

-

Kinetic Analysis: Determine the initial reaction velocities at varying substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

Conclusion and Future Perspectives

The biosynthesis of this compound presents an intriguing puzzle in the field of fungal natural products. While the pathway to its likely precursor, sulochrin, is becoming clearer through studies of related biosynthetic gene clusters, the final hydroxylation step remains to be experimentally validated. The methodologies outlined in this guide provide a robust framework for researchers to identify the key enzymatic players and delineate the complete biosynthetic pathway. The successful elucidation of this pathway will not only contribute to our fundamental understanding of fungal secondary metabolism but may also open avenues for the biotechnological production of this compound and its derivatives for potential applications in drug discovery and development.

Hydroxysulochrin: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysulochrin is a fungal metabolite first isolated from Aureobasidium sp. and has been identified as a potent inhibitor of tea pollen tube growth.[1] As a member of the benzophenone class of compounds, its unique structure warrants a thorough investigation of its physicochemical properties to understand its potential applications in agrochemicals and drug development. This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and explores the potential signaling pathways involved in its biosynthesis, providing a foundation for future research and development.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic or agrochemical agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery. The following table summarizes the available and predicted physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₈ | --INVALID-LINK--[2] |

| Molecular Weight | 348.3 g/mol | --INVALID-LINK--[2] |

| CAS Number | 581068-64-6 | --INVALID-LINK--[2] |

| Physical State | Solid | --INVALID-LINK--[2] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | --INVALID-LINK--[2] |

| Melting Point | Not experimentally determined (Predicted) | N/A |

| Boiling Point | Not experimentally determined (Predicted) | N/A |

| pKa | Not experimentally determined (Predicted) | N/A |

| logP | Not experimentally determined (Predicted) | N/A |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties requires standardized experimental protocols. Below are detailed methodologies for the key experiments cited.

Determination of Melting Point

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or a digital temperature sensor is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has turned to liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of n-Octanol/Water Partition Coefficient (logP)

Methodology: Shake-Flask Method (OECD Guideline 107)

-

Preparation of Phases: n-Octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known concentration of this compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water phase.

-

Partitioning: The two phases are mixed in a separatory funnel in a defined volume ratio (e.g., 1:1). The funnel is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Acid Dissociation Constant (pKa)

Methodology: Potentiometric Titration

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically water or a water-cosolvent mixture.

-

Apparatus: A calibrated pH meter with a glass electrode and a burette for the addition of a titrant (a strong acid or base of known concentration) are used.

-

Procedure: The solution is titrated with the titrant, and the pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic or basic groups have been neutralized. For molecules with multiple ionizable groups, multiple inflection points may be observed.

Potential Signaling Pathways Regulating Biosynthesis in Aureobasidium sp.

While the specific signaling pathways governing the biosynthesis of this compound have not been elucidated, studies on the regulation of other secondary metabolites in Aureobasidium spp. provide a strong basis for a hypothetical model.[3][4][5] The production of secondary metabolites in fungi is often tightly regulated by complex signaling networks that respond to environmental cues.

Based on existing literature, several key signaling pathways are known to control the production of other secondary metabolites like pullulan, polymalate, and melanin in Aureobasidium.[3][4][5] It is plausible that these or similar pathways also influence the biosynthesis of this compound.

Caption: Hypothetical signaling pathways regulating this compound biosynthesis in Aureobasidium sp.

This diagram illustrates how environmental cues such as nutrient availability and stress could trigger various signaling cascades, including the cAMP-PKA, HOG1, Ca2+/Calcineurin, TORC1, Snf1/Mig1, and Cell Wall Integrity (CWI) pathways. These pathways are known to converge on the activation or repression of specific transcription factors, which in turn regulate the expression of genes involved in the biosynthesis of secondary metabolites. It is hypothesized that a similar regulatory network controls the production of this compound.

Conclusion

This compound presents an interesting profile as a bioactive fungal metabolite. While its fundamental molecular identity is established, a complete experimental characterization of its physicochemical properties is still required. The provided methodologies offer a clear roadmap for obtaining this crucial data. Furthermore, the exploration of the potential signaling pathways involved in its biosynthesis opens up new avenues for optimizing its production through metabolic engineering. This in-depth technical guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and agrochemical development, facilitating further investigation into the promising potential of this compound.

References

- 1. This compound, a tea pollen growth inhibitor from the fungus Aureobasidium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. The signaling pathways involved in metabolic regulation and stress responses of the yeast-like fungi Aureobasidium spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. researchgate.net [researchgate.net]

Hydroxysulochrin: A Technical Guide on Known Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Ref: HC-2025-01

November 19, 2025

Abstract

Hydroxysulochrin is a fungal metabolite identified from the fungus Aureobasidium sp.[1]. Despite its characterization, research into the biological activities of this compound remains notably limited. To date, the only scientifically documented biological activity is its inhibitory effect on the growth of tea pollen tubes. This technical guide synthesizes the available data on this specific activity, including quantitative metrics and the experimental protocol used for its determination. Furthermore, this document briefly discusses the known biological activities of the closely related parent compound, sulochrin, and its derivatives, to provide a broader context and suggest potential avenues for future research into this compound. Currently, there is no available information on the signaling pathways modulated by this compound.

Introduction

This compound (CAS 581068-64-6) is a benzophenone derivative with the chemical name 2-[2,6-dihydroxy-4-(hydroxymethyl)benzoyl]-5-hydroxy-3-methoxy-benzoic acid, methyl ester and a molecular formula of C₁₇H₁₆O₈[1]. It was first isolated from the culture filtrate of the fungus Aureobasidium sp. While the producing organism and related fungal metabolites are known for a variety of biological activities, the bioactivity of this compound itself has been narrowly explored[1]. This guide aims to provide a comprehensive overview of the current state of knowledge regarding the biological functions of this compound.

Known Biological Activities of this compound

The primary and sole reported biological activity of this compound is its role as a plant growth regulator, specifically as an inhibitor of tea (Camellia sinensis) pollen tube growth[1].

Quantitative Data

The inhibitory effect of this compound on tea pollen tube growth has been quantified in a single study. The available data is summarized in the table below for clear comparison.

| Compound | Concentration (mg/L) | Inhibition of Tea Pollen Tube Growth (%) | Reference |

| This compound | 100 | 41 | --INVALID-LINK-- |

Experimental Protocols

The following section details the methodology used to determine the inhibitory effect of this compound on tea pollen tube growth, as described in the primary literature.

Bioassay for Tea Pollen Tube Growth Inhibition

This protocol is based on the method described by Shimada et al. (2003).

Objective: To assess the inhibitory effect of this compound on the germination and tube elongation of tea pollen.

Materials:

-

This compound

-

Tea (Camellia sinensis) pollen

-

Sucrose

-

Boric acid

-

Calcium chloride

-

Potassium nitrate

-

Magnesium sulfate

-

Agar

-

Petri dishes

-

Microscope

Procedure:

-

Preparation of Germination Medium: A basal germination medium is prepared containing 1% (w/v) agar, 10% (w/v) sucrose, and a mineral salt solution (e.g., 100 ppm H₃BO₃, 300 ppm Ca(NO₃)₂·4H₂O, 200 ppm MgSO₄·7H₂O, and 100 ppm KNO₃).

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., methanol) and added to the germination medium to achieve the desired final concentration (e.g., 100 mg/L). A control medium with the solvent alone is also prepared.

-

Pollen Inoculation: Tea pollen is collected and uniformly spread onto the surface of the solidified germination medium in Petri dishes.

-

Incubation: The Petri dishes are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24 hours) in the dark.

-

Observation and Measurement: After incubation, the pollen tubes are observed under a microscope. The length of the pollen tubes is measured for both the control and the treatment groups.

-

Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (mean tube length in treatment / mean tube length in control)] x 100

Signaling Pathways and Experimental Workflows

Signaling Pathways

Currently, there is no published research detailing the signaling pathways through which this compound exerts its biological effects. The molecular mechanism of its inhibitory action on pollen tube growth remains to be elucidated.

Experimental Workflow

The general workflow for the identification and bioassay of this compound is depicted below.

Biological Activities of Related Compounds: Sulochrin and Derivatives

To provide a broader perspective, it is pertinent to consider the biological activities of sulochrin, the parent compound of this compound, and its other derivatives. These compounds have been reported to exhibit a range of biological effects, which may suggest potential, yet unexplored, activities for this compound.

-

Antimicrobial Activity: Various sulochrin derivatives have demonstrated antimicrobial properties[2][3].

-

Anti-inflammatory Activity: Some sulochrin-related compounds have been shown to possess anti-inflammatory effects.

-

Antiviral Activity: Methylsulochrin, a derivative of sulochrin, has been identified as an inhibitor of the hepatitis C virus (HCV) and also exhibits anti-inflammatory properties through its partial agonistic activity on the aryl hydrocarbon receptor (AhR). In contrast, this compound did not show any AhR ligand activity in the same study.

The diverse bioactivities of these related compounds underscore the potential for this compound to have other biological functions beyond its observed effect on plant pollen growth.

Conclusion and Future Directions

The current body of scientific literature on the biological activities of this compound is exceptionally limited, with only a single reported activity: the inhibition of tea pollen tube growth. This technical guide has summarized the available quantitative data and the experimental protocol for this specific bioassay. The lack of information on other potential biological effects, mechanisms of action, and associated signaling pathways highlights a significant gap in the knowledge base for this natural product.

Future research should be directed towards a broader screening of this compound for various biological activities, including but not limited to antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects. Elucidating the molecular mechanisms underlying its known plant growth regulatory activity and any newly discovered bioactivities will be crucial for understanding its potential applications in agriculture, medicine, or as a research tool. Given the diverse biological roles of its parent compound and other derivatives, this compound represents an under-investigated fungal metabolite with potential for further scientific discovery.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Metabolites Produced by Fungi against Fungal Phytopathogens: Review, Implementation and Perspectives [mdpi.com]

- 3. Bioactive sulfur-containing sulochrin dimers and other metabolites from an Alternaria sp. isolate from a Hawaiian soil sample - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxysulochrin: A Technical Review of Its Biological Activity and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysulochrin is a naturally occurring benzophenone derivative isolated from the fungus Aureobasidium sp.[1][2]. It has been identified as a plant growth regulator, specifically demonstrating inhibitory effects on tea pollen tube growth[1][2][3]. This technical guide provides a comprehensive review of the available scientific literature on this compound, summarizing its chemical and physical properties, detailing its known biological activities, and presenting the experimental protocols for its isolation and biological evaluation. While quantitative inhibitory concentration values (IC50) are not currently available in the literature, this review presents the existing data on its inhibitory activity. The mechanism of action for its plant growth regulatory effects is not yet elucidated; however, it has been shown that this compound does not act as a ligand for the aryl hydrocarbon receptor (AhR)[1]. This document aims to serve as a foundational resource for researchers interested in the further study and potential applications of this compound.

Chemical and Physical Properties

This compound is a fungal metabolite with the chemical formula C17H16O8 and a molecular weight of 348.3 g/mol . Its structure has been established through spectroscopic methods[1].

| Property | Value | Reference |

| Molecular Formula | C17H16O8 | [1] |

| Molecular Weight | 348.3 g/mol | [1] |

| CAS Number | 581068-64-6 | N/A |

| Appearance | Yellow amorphous compound | [1] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | N/A |

Biological Activity

The primary reported biological activity of this compound is its inhibitory effect on the growth of tea (Camellia sinensis) pollen tubes. In a key study, it was observed to inhibit pollen tube growth by 41% at a concentration of 100 mg/L. Notably, at the same concentration, it did not show any inhibitory effect on the growth of lettuce (Lactuca sativa) seedlings[1][2][3].

Quantitative Data on Biological Activity

To date, the literature does not provide a half-maximal inhibitory concentration (IC50) value for the activity of this compound on tea pollen tube growth. The only available quantitative data is the percentage of inhibition at a single concentration.

| Biological Activity | Test System | Concentration | % Inhibition | Reference |

| Plant Growth Regulation | Tea (Camellia sinensis) pollen tube growth | 100 mg/L | 41% | [1][3] |

| Plant Growth Regulation | Lettuce (Lactuca sativa) seedling growth | 100 mg/L | No effect | [1][3] |

Mechanism of Action

The precise mechanism by which this compound inhibits tea pollen tube growth has not been elucidated. Pollen tube elongation is a complex process involving vesicular transport, cell wall synthesis and modification, and ion fluxes. It is plausible that this compound interferes with one or more of these essential processes.

A study investigating the interaction of this compound with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and various cellular processes, found that this compound did not exhibit any AhR ligand activity[1]. This suggests that its biological effects are not mediated through the AhR pathway.

Further research is required to identify the specific molecular targets and signaling pathways affected by this compound in plant cells.

Figure 1. Logical relationship of this compound's known interactions.

Experimental Protocols

Isolation and Purification of this compound from Aureobasidium sp.

The following protocol is based on the method described by Shimada et al. (2003)[1].

Figure 2. Workflow for the isolation and purification of this compound.

Detailed Steps:

-

Fungal Culture: Aureobasidium sp. is cultured stationarily in a malt extract medium (50 L) at 24°C for 35 days[1].

-

Extraction: The culture filtrate is adjusted to pH 2.0 with 2 N HCl. The acidified filtrate is then extracted twice with an equal volume of ethyl acetate (EtOAc). The combined EtOAc extracts are concentrated under reduced pressure to yield a crude residue[1].

-

Chromatographic Purification:

-

The crude residue is subjected to silica gel column chromatography, eluting with a hexane-EtOAc solvent system[1].

-

Active fractions, identified by a bioassay for tea pollen growth inhibition, are collected. The fractions eluting with 40% and 60% EtOAc were reported to be active[1].

-

The active fraction from the 40% EtOAc eluate is further purified by silica gel column chromatography using a hexane-acetone solvent system[1].

-

Subsequent purification is achieved by preparative thin-layer chromatography (TLC)[1].

-

The final purification step involves recrystallization to obtain pure this compound[1].

-

Bioassay for Tea Pollen Tube Growth Inhibition

The following protocol is based on the method described by Shimada et al. (2003)[1].

Materials:

-

Pollen grains from Camellia sinensis

-

Microscopic slides

-

Cover glasses

-

1.5% agar medium containing 10% sucrose and 10 ppm boric acid

-

This compound dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations

-

Moist chamber

-

Microscope with a measuring eyepiece

Procedure:

-

Pollen Collection and Storage: Pollen grains are collected from open flowers of Camellia sinensis, dried in a desiccator over silica gel, and stored in a refrigerator[1].

-

Preparation of Test Slides: The agar medium is prepared and poured onto microscopic slides to form a thin layer. This compound is incorporated into the agar medium at various concentrations. A control slide without the test compound is also prepared[1].

-

Pollen Sowing: The dried pollen grains are sown in a straight line on the surface of the agar medium on the microscopic slides using the edge of a cover glass[1].

-

Incubation: The slides are incubated in a moist chamber at 24°C in the dark for 12 hours[1].

-

Measurement: After incubation, the length of the pollen tubes is measured using a microscope. The average pollen tube length for each concentration is compared to the average length of the untreated control to determine the percentage of inhibition[1].

Chemical Synthesis

As of the date of this review, there are no published reports detailing the chemical synthesis of this compound.

Conclusion and Future Perspectives

This compound is a fungal metabolite with demonstrated inhibitory activity against tea pollen tube growth. While its chemical structure and primary biological effect have been described, significant gaps in our knowledge remain. The lack of a reported IC50 value limits the quantitative assessment of its potency. Furthermore, its mechanism of action is unknown, and a method for its chemical synthesis has not been developed.

Future research should focus on:

-

Determining the IC50 value of this compound for tea pollen tube growth inhibition to provide a more precise measure of its potency.

-

Investigating the mechanism of action by which this compound inhibits pollen tube elongation. This could involve transcriptomic, proteomic, or metabolomic studies to identify the affected cellular pathways.

-

Developing a synthetic route to this compound to enable the production of larger quantities for further biological evaluation and to allow for the synthesis of analogs for structure-activity relationship (SAR) studies.

-

Exploring a broader range of biological activities, including potential applications in agriculture or pharmacology, given its demonstrated effect on a fundamental plant cellular process.

This technical guide provides a solid foundation for researchers to build upon in their future investigations of this intriguing natural product.

References

An In-depth Technical Guide to Hydroxysulochrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysulochrin is a naturally occurring benzophenone derivative that has been isolated from the fungus Aureobasidium sp. As a fungal metabolite, it is of interest to researchers in natural product chemistry, pharmacology, and agricultural sciences. This technical guide provides a comprehensive overview of the known chemical properties and biological activities of this compound, with a focus on presenting clear, actionable data and methodologies for scientific professionals.

Chemical Identification

A precise understanding of the chemical identity of a compound is fundamental for all research and development activities. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 581068-64-6 | [1][2] |

| IUPAC Name | 2-[2,6-dihydroxy-4-(hydroxymethyl)benzoyl]-5-hydroxy-3-methoxy-benzoic acid, methyl ester | [1][2] |

| Molecular Formula | C₁₇H₁₆O₈ | [1][2] |

| Molecular Weight | 348.3041 g/mol | [1] |

Known Biological Activity

The primary biological activity reported for this compound is its role as a plant growth regulator. Specifically, it has been shown to inhibit the growth of tea pollen tubes. In contrast, it did not exhibit inhibitory effects on the root growth of lettuce seedlings within the tested concentration range.

| Biological Activity | Organism/System | Concentration | Observed Effect | Reference |

| Plant Growth Inhibition | Tea (Camellia sinensis) Pollen Tube | 100 mg/L | 41% inhibition of tube growth | |

| Plant Growth Inhibition | Lettuce (Lactuca sativa) Seedling Root | 0.1 mg/L to 100 mg/L | No inhibitory effect observed |

A study investigating the activity of sulochrin derivatives on the aryl hydrocarbon receptor (AhR) found that, unlike its analog methylsulochrin, this compound did not exhibit any AhR ligand activity.

Experimental Protocols

The following is a generalized protocol for an in vitro pollen tube growth inhibition assay, based on the literature for assessing the activity of plant growth regulators like this compound.

Objective: To determine the inhibitory effect of this compound on the germination and tube elongation of pollen.

Materials:

-

This compound

-

Pollen grains (e.g., from Camellia sinensis)

-

Pollen germination medium (specific composition may vary depending on the pollen species, but generally contains sucrose, boric acid, and calcium nitrate)

-

Agar

-

Petri dishes or microscope slides

-

Microscope with a calibrated eyepiece or imaging software

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions to achieve the desired final concentrations (e.g., 100 mg/L) in the pollen germination medium. A control medium containing the same concentration of the solvent should also be prepared.

-

Preparation of Assay Plates: Prepare the pollen germination medium with and without the test compound. If a solid medium is used, add agar to the medium, heat to dissolve, and pour into petri dishes or onto microscope slides.

-

Pollen Collection and Inoculation: Collect fresh pollen from the anthers of the selected plant species. Evenly dust the pollen onto the surface of the prepared solid medium or suspend it in the liquid medium.

-

Incubation: Incubate the preparations at a controlled temperature (e.g., 25°C) in the dark for a specific period (e.g., 24 hours) to allow for pollen germination and tube growth.

-

Observation and Data Collection: After the incubation period, observe the pollen grains under a microscope. Measure the length of the pollen tubes. For each concentration of this compound and the control, a statistically significant number of pollen tubes should be measured.

-

Analysis: Calculate the percentage of inhibition of pollen tube growth for each concentration of this compound compared to the solvent control.

Logical Workflow for Bioactivity Screening

The discovery and characterization of natural products like this compound often follow a systematic workflow. The following diagram illustrates a logical process for the screening of a novel compound for potential biological activities.

References

Methodological & Application

Application Notes and Protocols for Hydroxysulochrin Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysulochrin is a fungal polyketide metabolite that has been identified as a plant growth regulator.[1] Specifically, it has been shown to inhibit the growth of tea pollen tubes.[1] As a bioactive secondary metabolite, this compound and its analogs are of interest for their potential applications in agriculture and pharmacology. These application notes provide detailed protocols for the extraction and purification of this compound from fungal cultures, based on established methods for similar polyketides, particularly sulochrin.

Data Presentation

Quantitative data on the extraction and purification of this compound is not extensively available in the public domain. However, data from the closely related compound, sulochrin, isolated from Aspergillus terreus, can provide a valuable benchmark for expected yields.

| Parameter | Method | Source Organism | Substrate | Yield | Purity | Reference |

| Sulochrin Production | Solid-State Fermentation | Aspergillus terreus | Rice | Up to 5.26 mg/g | Not specified | (Dewi et al., 2017) |

| This compound Isolation | Liquid Fermentation | Aureobasidium sp. | Malt Extract Medium | Not specified | ≥70% (Commercially available) | (Shimada et al., 2003) |

Experimental Protocols

The following protocols are adapted from established methods for the extraction and purification of fungal polyketides like sulochrin and can be applied for the isolation of this compound.

Protocol 1: Fungal Fermentation for this compound Production

This protocol describes the cultivation of Aureobasidium sp. for the production of this compound.

Materials:

-

Aureobasidium sp. culture

-

Malt Extract Agar (MEA) plates

-

Malt Extract Broth (MEB)

-

Sterile flasks

-

Incubator shaker

Procedure:

-

Inoculate Aureobasidium sp. onto MEA plates and incubate at 25-28°C until sufficient growth is observed.

-

Prepare a seed culture by inoculating a small piece of the agar culture into a flask containing MEB.

-

Incubate the seed culture at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.

-

Inoculate the production culture flasks containing MEB with the seed culture (5-10% v/v).

-

Incubate the production culture under the same conditions for 7-14 days, or until optimal production of this compound is achieved (this can be monitored by analytical techniques like TLC or HPLC).

Protocol 2: Extraction of this compound from Fungal Culture

This protocol details the extraction of this compound from the fungal culture filtrate and mycelia.

Materials:

-

Fungal culture from Protocol 1

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

-

Filter paper

Procedure:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Extraction from Culture Filtrate:

-

Transfer the culture filtrate to a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction process two more times with fresh ethyl acetate.

-

Combine the ethyl acetate extracts.

-

-

Extraction from Mycelia:

-

Dry the collected mycelia.

-

Grind the dried mycelia into a fine powder.

-

Suspend the mycelial powder in ethyl acetate and stir for several hours or overnight at room temperature.

-

Filter the mixture to separate the extract from the mycelial debris.

-

Repeat the extraction of the mycelia two more times.

-

Combine all mycelial extracts.

-

-

Combine the extracts from the culture filtrate and mycelia.

-

Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane) and pack it into the chromatography column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely to obtain a dry powder of the extract adsorbed on silica.

-

Carefully load the dried, adsorbed extract onto the top of the packed silica gel column.

-

Begin elution with the initial, non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A suggested gradient could be:

-

100% Hexane

-

90:10 Hexane:Ethyl Acetate

-

80:20 Hexane:Ethyl Acetate

-

...and so on, up to 100% Ethyl Acetate.

-

-

Collect fractions of the eluate in separate tubes.

-

Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under a UV lamp.

-

Pool the fractions containing the compound of interest (this compound).

-

Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Protocol 4: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of the extracted this compound.

Materials:

-

Purified this compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or trifluoroacetic acid (optional, for pH adjustment)

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Prepare the mobile phases:

-

Mobile Phase A: Water (with optional 0.1% formic acid)

-

Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)

-

-

Dissolve a small amount of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Set up the HPLC system with the C18 column and equilibrate it with the initial mobile phase composition (e.g., 90% A, 10% B).

-

Inject the sample onto the column.

-

Run a gradient elution program, for example:

-

0-5 min: 10% B

-

5-25 min: Gradient from 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: Gradient back to 10% B

-

35-40 min: 10% B (re-equilibration)

-

-

Set the UV detector to a wavelength appropriate for this compound (a preliminary UV scan of the pure compound is recommended to determine the optimal wavelength, likely in the range of 254-280 nm).

-

Analyze the resulting chromatogram to determine the retention time of this compound and the presence of any impurities. Purity can be calculated based on the area of the this compound peak relative to the total area of all peaks.

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Experimental workflow for this compound extraction and purification.

Proposed Signaling Pathway Interference

Since this compound is a plant growth regulator, it likely interferes with plant hormone signaling. The following diagram illustrates a plausible mechanism of action where a fungal metabolite, such as this compound, disrupts the auxin signaling pathway, a key regulator of plant growth and development. Fungal metabolites can mimic or antagonize the action of auxin, leading to an altered cellular response.

Caption: Proposed interference of this compound with the plant auxin signaling pathway.

References

Application Notes and Protocols for the Laboratory Synthesis of Hydroxysulochrin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed synthetic pathway for Hydroxysulochrin, a fungal metabolite with potential applications in agrochemicals and pharmaceuticals. The synthesis is based on established chemical transformations, including a trifluoroacetic anhydride-catalyzed Friedel-Crafts acylation, a photo-Fries rearrangement, and a final selective benzylic oxidation. Detailed experimental protocols for each key step are provided below, compiled from analogous reactions found in the chemical literature.

Chemical Structures

| Compound | Structure |

| This compound | 2-[2,6-dihydroxy-4-(hydroxymethyl)benzoyl]-5-hydroxy-3-methoxy-benzoic acid, methyl ester |

| Sulochrin | 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoic acid methyl ester |

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a three-stage process starting from commercially available precursors. The initial stage involves the formation of a key intermediate, Sulochrin, which is a closely related natural product. The final stage is the selective hydroxylation of the methyl group of Sulochrin to yield the target molecule, this compound.

Caption: Proposed two-stage synthetic pathway to this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations. Optimization may be required for the specific substrates in this synthesis.

Protocol 1: Synthesis of Sulochrin via Trifluoroacetic Anhydride-Catalyzed Acylation

This protocol describes the Friedel-Crafts acylation of a suitably protected orcinol derivative with a substituted benzoic acid, activated by trifluoroacetic anhydride. This method is often effective for the synthesis of polyhydroxybenzophenones.

Materials:

-

Methyl 3,5-dimethoxybenzoate (or other suitable orcinol derivative)

-

2,6-Dimethoxy-4-methylbenzoic acid

-

Trifluoroacetic anhydride (TFAA)

-

Trifluoromethanesulfonic acid (TfOH) (optional, as catalyst)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate solution, saturated

-

Magnesium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 2,6-dimethoxy-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) under a nitrogen atmosphere at 0 °C, add trifluoroacetic anhydride (1.5 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the mixed anhydride.

-

Add the methyl 3,5-dimethoxybenzoate (1.1 eq) to the reaction mixture.

-

If required, add a catalytic amount of trifluoromethanesulfonic acid (0.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product is then demethylated using a suitable reagent like boron tribromide (BBr₃) in dichloromethane at low temperature to yield Sulochrin.

-

Purify the crude Sulochrin by silica gel column chromatography using a hexane-ethyl acetate gradient.

Data Presentation:

| Step | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| Acylation | 2,6-Dimethoxy-4-methylbenzoic acid | Methyl 3,5-dimethoxybenzoate | TFAA/TfOH | DCM | 0 to RT | 12-24 | Acylated Intermediate | (Not Reported) |

| Demethylation | Acylated Intermediate | BBr₃ | - | DCM | -78 to RT | 2-4 | Sulochrin | (Not Reported) |

Protocol 2: Synthesis of Sulochrin via Photo-Fries Rearrangement

This protocol outlines the synthesis of a hydroxy aryl ketone from a phenolic ester through a photochemical rearrangement. This method can be an alternative to the Friedel-Crafts acylation.

Materials:

-

Phenolic ester precursor (synthesized from the corresponding phenol and acyl chloride)

-

Methanol or other suitable solvent

-

High-pressure mercury lamp or other UV light source

-

Quartz reaction vessel

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Synthesize the precursor phenolic ester by reacting the appropriate orcinol derivative with 2,6-dihydroxy-4-methylbenzoyl chloride in the presence of a base like pyridine.

-

Dissolve the phenolic ester in a suitable solvent (e.g., methanol) in a quartz reaction vessel. The concentration should be dilute to minimize intermolecular reactions.

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

-

Irradiate the solution with a high-pressure mercury lamp. The reaction time will vary depending on the substrate and the intensity of the light source. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate Sulochrin.

Caption: Workflow for the Photo-Fries rearrangement.

Protocol 3: Selective Benzylic Hydroxylation of Sulochrin to this compound

This protocol describes a potential method for the selective oxidation of the benzylic methyl group of Sulochrin to a hydroxymethyl group. This is a critical final step to obtain this compound. Various methods exist for this transformation, and the choice of reagent is crucial to avoid over-oxidation or reaction with other functional groups. A mild oxidizing agent is preferred.

Materials:

-

Sulochrin

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Aqueous workup solution (e.g., sodium thiosulfate)

-

Silica gel for column chromatography

-

Dichloromethane

-

Methanol

Procedure:

-

Dissolve Sulochrin (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide.

-

Reflux the mixture and irradiate with a tungsten lamp to initiate the radical reaction. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The resulting benzylic bromide is then hydrolyzed to the alcohol. This can often be achieved by treatment with aqueous silver nitrate or by simple hydrolysis with aqueous sodium carbonate.

-

Purify the crude this compound by silica gel column chromatography using a dichloromethane-methanol gradient.

Data Presentation:

| Step | Reactant | Reagents | Solvent | Conditions | Product | Yield (%) |

| Bromination | Sulochrin | NBS, AIBN | CCl₄ | Reflux, light | Benzylic Bromide | (Not Reported) |

| Hydrolysis | Benzylic Bromide | AgNO₃ (aq) or Na₂CO₃ (aq) | Acetone/Water | RT | This compound | (Not Reported) |

Safety Precautions

-

All experiments should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Trifluoroacetic anhydride and trifluoromethanesulfonic acid are highly corrosive and should be handled with extreme care.

-

Boron tribromide is a toxic and corrosive reagent.

-

UV radiation is harmful. Ensure proper shielding during photochemical reactions.

-

Carbon tetrachloride is a hazardous solvent and should be handled with appropriate safety measures.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel. The user assumes all responsibility for the safe handling of chemicals and the execution of these procedures.

Application Notes & Protocols for the Quantification of Hydroxysulochrin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the quantitative analysis of hydroxysulochrin in biological matrices. Due to the limited availability of specific validated methods for this compound, the following protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are based on established methods for its parent compound, sulochrin, and other structurally related benzophenones. These notes are intended to serve as a comprehensive guide for developing and validating a robust analytical method for this compound quantification.

Introduction to this compound

This compound is a fungal metabolite with the chemical formula C₁₇H₁₆O₈ and a molecular weight of 348.3 g/mol . As a hydroxylated derivative of sulochrin, it is a more polar compound, which influences its chromatographic behavior and extraction from biological samples. Accurate quantification of this compound is essential for pharmacokinetic studies, toxicological assessments, and understanding its biological activity.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection is a viable approach for the quantification of this compound, particularly at higher concentrations. The following is a proposed starting method based on the analysis of similar compounds.

2.1. Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient Elution |

| A: Water with 0.1% Formic Acid | |

| B: Acetonitrile or Methanol with 0.1% Formic Acid | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Estimated around 280 nm (based on benzophenone structure) |

| Injection Volume | 10-20 µL |

2.2. Experimental Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

-

Sample Preparation: Extract this compound from the biological matrix using one of the protocols outlined in Section 4. Evaporate the final extract to dryness and reconstitute in the mobile phase.

-

Injection: Inject the prepared standards and samples onto the HPLC system.

-

Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For highly sensitive and selective quantification, especially at low concentrations in complex biological matrices, an LC-MS/MS method is recommended. The following parameters are proposed as a starting point for method development.

3.1. LC-MS/MS Parameters

| Parameter | Recommended Condition |

| Liquid Chromatography | |

| Column | C18 or Phenyl-Hexyl Reversed-Phase Column (e.g., 50-100 mm x 2.1 mm, <3 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid |

| B: Acetonitrile with 0.1% Formic Acid | |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then re-equilibrate. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5-10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ (m/z 349.09) or [M-H]⁻ (m/z 347.08) |

| Product Ions (Q3) | To be determined by infusing a standard solution of this compound and performing product ion scans. |

| Collision Energy (CE) | To be optimized for each MRM transition. |

| Dwell Time | 100-200 ms |

3.2. Experimental Protocol: LC-MS/MS Analysis

-

Tuning and Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion and fragment ions for MRM transitions. Optimize collision energy and other source parameters for maximum signal intensity.

-

Standard and Sample Preparation: Prepare calibration standards and extract samples as described for the HPLC method (Section 2.2). The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in extraction recovery.

-

LC-MS/MS Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

-

Data Processing: Integrate the peak areas of the MRM transitions for this compound and the internal standard. Calculate the peak area ratio. Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Sample Preparation Protocols for Biological Matrices

The choice of sample preparation method depends on the biological matrix, the required sensitivity, and the available equipment.

4.1. Protein Precipitation (for Plasma/Serum)

This is a simple and rapid method suitable for initial screening.

-

To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (or methanol) containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

4.2. Liquid-Liquid Extraction (LLE) (for Plasma/Serum/Urine)

LLE provides a cleaner extract than protein precipitation.

-

To 200 µL of the biological sample, add the internal standard.

-

Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness and reconstitute the residue in the mobile phase.

4.3. Solid-Phase Extraction (SPE) (for Plasma/Serum/Urine)

SPE offers the highest degree of sample cleanup and concentration.

-

Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load Sample: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

-

Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute: Elute this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

-

Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Data Presentation

The following tables summarize the expected quantitative data based on typical performance for similar analytical methods.

Table 1: HPLC Method Validation Parameters (Example)

| Parameter | Expected Value |

| Linearity (r²) | > 0.995 |

| Range | 0.1 - 20 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (RSD%) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Table 2: LC-MS/MS Method Validation Parameters (Example)

| Parameter | Expected Value |

| Linearity (r²) | > 0.998 |

| Range | 1 - 1000 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision (RSD%) | < 15% (within 20% at LLOQ) |

| Accuracy (% Recovery) | 85 - 115% (within 20% at LLOQ) |

| Matrix Effect | To be assessed; ideally within 85-115% |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a biological sample using LC-MS/MS.

Caption: Experimental workflow for this compound quantification.

As no specific signaling pathway for this compound has been detailed in the scientific literature, a generalized fungal cell wall integrity pathway, which can be influenced by various metabolites, is presented below as an illustrative example of a relevant biological pathway.

Caption: Fungal Cell Wall Integrity Signaling Pathway.

Application Notes and Protocols for Sulochrin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulochrin is a naturally occurring benzophenone, a fungal metabolite isolated from various species of Aspergillus and Penicillium.[1] It has garnered interest in the scientific community for its potential therapeutic applications, including its anti-angiogenic and anti-inflammatory properties.[1] This document provides detailed application notes and protocols for utilizing Sulochrin in cell culture experiments to investigate its biological activities.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C17H16O7 | [2] |

| Molecular Weight | 332.31 g/mol | [2] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | [1] |

Biological Activity

Sulochrin has been reported to exhibit several biological activities:

-

Anti-angiogenic Activity: It inhibits Vascular Endothelial Growth Factor (VEGF), leading to the inhibition of capillary-like tube formation in human umbilical vein endothelial cells (HUVECs).[1]

-

Anti-inflammatory Activity: Sulochrin inhibits eosinophil activation and chemotaxis.[1]

-

Cytotoxic Activity: While research is ongoing, dimeric forms of Sulochrin have demonstrated weak cytotoxic effects against certain cancer cell lines.[3][4]

Quantitative Data

The following table summarizes the reported cytotoxic activity of Sulochrin dimers against a pancreatic cancer cell line.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Polluxochrin (Sulochrin dimer) | MIA PaCa-2 | MTT | 50.8 | [3] |

| Dioschrin (Sulochrin dimer) | MIA PaCa-2 | MTT | 30.3 | [3] |

| Castochrin (Sulochrin dimer) | MIA PaCa-2 | MTT | 29.3 | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of Sulochrin on a cancer cell line of interest using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Sulochrin (dissolved in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Sulochrin in complete culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Sulochrin. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of Sulochrin that inhibits cell growth by 50%).

-